molecular formula C13H13NO3S B5551833 1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone

Cat. No.: B5551833
M. Wt: 263.31 g/mol
InChI Key: ZUYKDMHNQSQJCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

1-(2,4-dihydroxy-6-methylphenyl)-2-(2-methyl-1,3-thiazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-7-3-10(15)5-12(17)13(7)11(16)4-9-6-18-8(2)14-9/h3,5-6,15,17H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKDMHNQSQJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2=CSC(=N2)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

Molecular Weight and Lipophilicity :

  • The target compound (249.28 g/mol) is heavier than Orcacetophenone (166.18 g/mol) due to the thiazole moiety.

Hydrogen-Bonding Capacity :

  • The 2,4-dihydroxy groups on the phenyl ring provide hydrogen-bond donors/acceptors, similar to Orcacetophenone. However, the thiazole’s nitrogen and sulfur atoms introduce additional sites for intermolecular interactions .

Bioactivity Potential :

  • Thiazoles are known for antimicrobial, antiviral, and anticancer properties.

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Bioactivity Notes
Target Compound C₁₂H₁₁NO₃S 249.28 Dihydroxyphenyl, methylthiazole Not Reported Hypothesized anticancer/antimicrobial
1-(2,4-Dihydroxy-6-methylphenyl)ethanone C₉H₁₀O₃ 166.18 Dihydroxyphenyl 157–161 Anticancer, antibacterial
1-(2-Amino-5-methylthiazol-4-yl)ethanone C₆H₈N₂OS 156.21 Aminothiazole Not Reported Drug intermediate
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Thiazole, carboxylic acid 139.5–140 Not Reported

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